3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZIHDXEIVFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3-bromoaniline with 2,3-dimethylaniline to form an intermediate, which is then reacted with thiadiazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
highlights six N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with varying substituents (Cl, F, OCH₃) on the benzamide ring. Key comparisons include:
| Compound | Substituent | 1H NMR Shifts (ppm) | IR Stretching (cm⁻¹) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Chloro derivative (4b) | Cl (3-position) | 7.35–8.15 (pyridine/benzene) | N-H (3310), C=O (1680) | 372.8 |
| 3-Fluoro derivative (4e) | F (3-position) | 7.30–8.10 (pyridine/benzene) | N-H (3325), C=O (1675) | 356.3 |
| Target Compound | Br (3-position) | Not reported | N-H (~3300), C=O (~1680)* | 506.4 |
- Halogen position (3-substitution) is consistent across derivatives, but bromine’s larger atomic radius may induce steric effects or alter electronic properties (e.g., resonance withdrawal) compared to Cl/F .
Heterocyclic Core Variations
describes compounds with 1,3,4-oxadiazole cores (e.g., 7c–7f) instead of thiadiazole. For example, 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c):
| Parameter | Oxadiazole Derivative (7c) | Target Compound |
|---|---|---|
| Core Structure | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |
| Molecular Weight | 375 g/mol | 506.4 g/mol |
| Melting Point | 134–178°C | Not reported |
| Bioactivity | Anticacterial (hypothesized) | Not reported, but similar motifs |
- Key Observations :
Carbamoyl Side Chain Modifications
describes 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide , which substitutes the 2,3-dimethylphenyl group with an oxolan-2-ylmethyl chain:
| Parameter | Oxolan Derivative | Target Compound |
|---|---|---|
| Side Chain | Oxolan-2-ylmethyl (cyclic ether) | 2,3-Dimethylphenyl |
| Molecular Formula | C₁₆H₁₇BrN₄O₃S₂ | C₁₉H₁₆BrN₅O₂S₂ |
| Hydrophobicity | Moderate (ether oxygen) | High (aromatic methyl groups) |
- Key Observations :
- The 2,3-dimethylphenyl group in the target compound increases hydrophobicity, favoring interactions with lipophilic protein pockets (e.g., via hydrophobic enclosure, as described in Glide XP scoring ).
- The oxolan derivative’s ether oxygen may introduce hydrogen-bonding capacity, but its smaller size reduces steric hindrance .
Crystallographic and Conformational Analysis
reports a butterfly-shaped thiadiazole derivative with dihedral angles of 0.8–46.3° between rings. Although the target compound’s crystal structure is unavailable, its 1,3,4-thiadiazole core and substituted benzamide likely adopt a planar or slightly twisted conformation. Such geometry may facilitate intermolecular interactions (e.g., π-π stacking) critical for solid-state stability or protein binding .
Biological Activity
3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Thiadiazole Derivatives: General Overview
Thiadiazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral , antibacterial , antifungal , and anticancer properties. The presence of sulfur and nitrogen in the thiadiazole ring enhances their ability to interact with biological targets, making them valuable in drug development .
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that certain thiadiazole derivatives possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values ranging from 2.48 μM to 7.15 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties. Compounds similar to this compound have been reported to inhibit the growth of various bacterial strains and fungi. The lipophilicity attributed to the sulfur atom in the thiadiazole ring facilitates cell membrane penetration, enhancing their efficacy against microbial pathogens .
Study on Anticancer Properties
A study published in Pharmaceutical Biology highlighted a series of novel thiadiazole-containing compounds tested for anticancer activity. Among these, several derivatives exhibited potent antiproliferative effects on MCF-7 and A-549 cells. The most effective compound showcased an IC50 value of 3.24 μM against A-549 cells, indicating strong potential for further development as anticancer agents .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, compounds derived from the thiadiazole scaffold were evaluated for their ability to combat resistant bacterial strains. Results indicated that certain derivatives significantly inhibited bacterial growth with minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many thiadiazole derivatives act as enzyme inhibitors in metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells through various signaling cascades.
- Disruption of Cell Membranes : The lipophilic nature allows these compounds to disrupt microbial cell membranes effectively.
Data Summary
Q & A
Q. Critical Conditions :
- Temperature control (60–80°C for cyclization, room temperature for coupling).
- Solvent choice (DMF for solubility, dichloromethane for amidation).
- Purification via column chromatography or recrystallization .
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | H₂SO₄, 80°C, 6h | 65–70 | |
| Sulfanyl bridge coupling | DMF, Et₃N, 24h | 50–55 | |
| Bromination | NBS, CCl₄, light | 75 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Q. Primary Techniques :
- ¹H/¹³C NMR : Identify protons on the benzamide (δ 7.5–8.0 ppm) and thiadiazole (δ 8.2–8.5 ppm). The 2,3-dimethylphenyl group shows distinct methyl signals (δ 2.2–2.4 ppm) .
- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiadiazole C-S (670–690 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 488.4 (calc. 488.04) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced Research Questions
How can researchers optimize reaction yields for the sulfanyl bridge coupling step, and what common pitfalls arise?
Q. Optimization Strategies :
- Solvent Selection : Use anhydrous DMF to minimize hydrolysis of reactive intermediates .
- Stoichiometry : Maintain a 1.2:1 molar ratio of thiadiazole to carbamoylmethylsulfanyl reagent to drive the reaction to completion .
- Catalysts : Add catalytic KI (5 mol%) to enhance nucleophilic substitution efficiency .
Q. Pitfalls :
- Byproduct Formation : Competing oxidation of the sulfanyl group to sulfoxide. Mitigate by degassing solvents and using inert atmospheres .
- Low Solubility : Precipitates may form; sonicate mixtures or increase solvent volume .
How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?
Q. Methodological Approach :
Assay Standardization : Compare studies using identical protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) .
Structural Analog Analysis : Evaluate substituent effects (e.g., bromine position, methyl groups) on target affinity. For example, 2,3-dimethylphenyl enhances lipid membrane penetration, altering bioactivity .
Target Profiling : Use molecular docking to predict interactions with enzymes like tyrosine kinases (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .
Q. Table 2: Comparative Bioactivity Data
| Study | Target | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| A | EGFR Kinase | 12.3 | Bromine at C3 |
| B | E. coli DHFR | 45.8 | 2,3-Dimethylphenyl |
What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Q. Stepwise Methodology :
Enzyme Assays : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Molecular Dynamics Simulations : Model interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
Case Study : For kinase inhibition, mutation studies (e.g., Ala-scanning of ATP-binding pockets) can identify critical binding residues .
How do stability and solubility profiles of this compound impact formulation for in vivo studies, and how can these be improved?
Q. Key Findings :
- Stability : Degrades at pH >8.0; use buffered solutions (pH 6.5–7.4) for storage .
- Solubility : Poor aqueous solubility (0.12 mg/mL); employ co-solvents (DMSO:PBS 1:9) or liposomal encapsulation .
Q. Advanced Solutions :
- Salt Formation : Synthesize hydrochloride salts to enhance water solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) for delayed release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
